![molecular formula C20H22N4O B2812109 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone CAS No. 1172803-39-2](/img/structure/B2812109.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

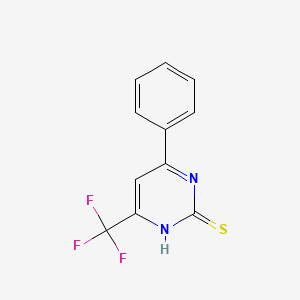

The compound contains a benzimidazole group, a piperazine group, and a tolyl group. Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Piperazine is a cyclic organic compound that has been used in the synthesis of many pharmaceutical drugs. The tolyl group is a substituted phenyl group and is often used in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with a similar structure have shown promising antimicrobial activity . They have been synthesized and evaluated for their antibacterial properties, with some showing significant activity against various bacterial strains .

Antitumor Activity

Benzimidazole derivatives, which share a similar structure with the compound , have been reported to exhibit antitumor activity . They have been used in the development of new drugs for cancer treatment .

Antidepressant and Antipsychotic Properties

Piperazine derivatives, which are part of the compound’s structure, are known for their wide range of biological activities, including antipsychotic effects . They have been used in the development of drugs for various disease states, including depression and psychosis .

Anti-inflammatory Activity

Compounds with a similar structure have been reported to exhibit anti-inflammatory activity . They have been used in the development of new drugs for the treatment of inflammatory diseases .

Antidiabetic Activity

Benzimidazole derivatives have been reported to exhibit antidiabetic activity . They have been used in the development of new drugs for the treatment of diabetes .

Anticoagulant Activity

Piperazine derivatives have been reported to exhibit anticoagulant activity . They have been used in the development of new drugs for the prevention and treatment of blood clots .

Antiviral Activity

Benzimidazole derivatives have been reported to exhibit antiviral activity . They have been used in the development of new drugs for the treatment of viral infections .

Potential Treatments for Neurodegenerative Diseases

Piperazine derivatives have been reported to be components in potential treatments for Parkinson’s and Alzheimer’s disease .

Wirkmechanismus

Target of Action

The compound, also known as F5614-0123, is an investigational, orally bioavailable, highly selective, adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .

Mode of Action

The proposed mechanism of action of F5614-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage . This is achieved by inhibiting WEE1, which reduces the phosphorylation of CDC2 (CDK1), permitting cells to proceed through the cell cycle with an accumulation of DNA damage .

Biochemical Pathways

The inhibition of WEE1 by F5614-0123 affects the G2/M and S-phase checkpoints of the cell cycle . This mechanism presents an opportunity as a therapeutic target in cancer therapy, either in cells relying on cell cycle checkpoints regulated by WEE1 or to potentiate DNA damaging agents .

Result of Action

The result of F5614-0123’s action is cell death via mitotic catastrophe . This occurs when cells with accumulated DNA damage are forced to enter uncontrolled mitosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-5-4-6-16(13-15)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLWTKJKTXCZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)

![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2812049.png)